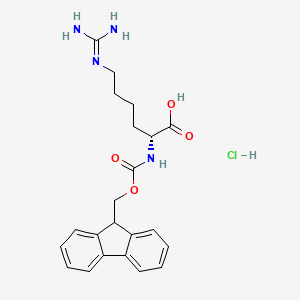
Fmoc-D-HoArg-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-HoArg-OH.HCl, also known as fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride, is a derivative of the amino acid homoarginine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, making it an essential tool in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride typically involves the protection of the amino group of D-homoarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-homoarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the successful attachment of the fluorenylmethyloxycarbonyl group.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide are often used to activate the carboxyl group of the incoming amino acid for peptide bond formation.
Major Products
The major products formed from these reactions include the desired peptide sequences with the fluorenylmethyloxycarbonyl group removed, allowing for further elongation of the peptide chain.
Applications De Recherche Scientifique
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various applications, including diagnostics and research tools
Mécanisme D'action
The primary mechanism of action of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenylmethyloxycarbonyl-L-homoarginine: Similar in structure but uses the L-isomer of homoarginine.
Fluorenylmethyloxycarbonyl-arginine: Uses arginine instead of homoarginine.
tert-Butyloxycarbonyl-D-homoarginine: Uses a different protecting group (tert-butyloxycarbonyl) instead of fluorenylmethyloxycarbonyl.
Uniqueness
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is unique due to its use of the D-isomer of homoarginine and the fluorenylmethyloxycarbonyl protecting group. This combination provides specific advantages in peptide synthesis, such as increased stability and ease of deprotection .
Propriétés
Formule moléculaire |
C22H27ClN4O4 |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m1./s1 |
Clé InChI |
CIHMGZUUYMRKGJ-FSRHSHDFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)


![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
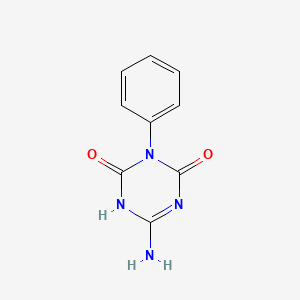
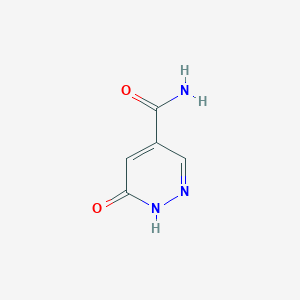
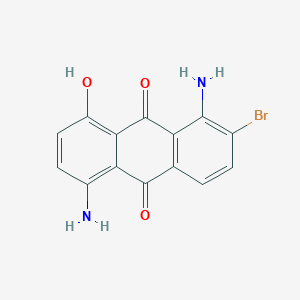
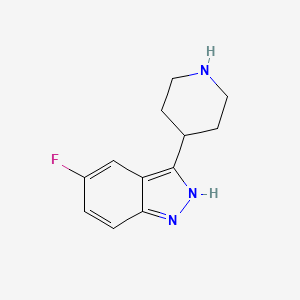
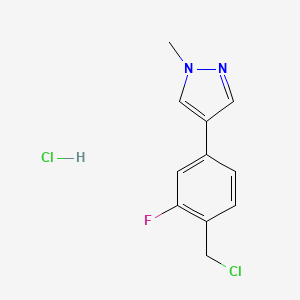
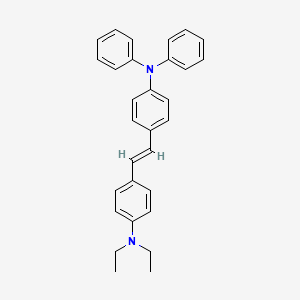
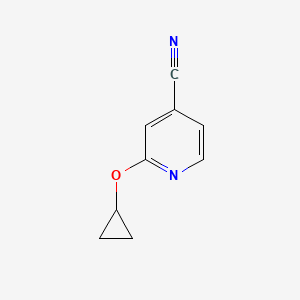
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
